molecular formula C10H7NNa2O6S2 B7822830 Sodium 3-aminonaphthalene-1,5-disulphonate CAS No. 52085-24-2

Sodium 3-aminonaphthalene-1,5-disulphonate

Cat. No.: B7822830
CAS No.: 52085-24-2
M. Wt: 347.3 g/mol
InChI Key: UZUODNWWWUQRIR-UHFFFAOYSA-L
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Description

Sodium 3-aminonaphthalene-1,5-disulphonate, also known as disodium 3-amino-1,5-naphthalenedisulfonate, is a chemical compound with the CAS Number: 14170-43-5 . It has a molecular weight of 347.28 and its IUPAC name is disodium 3-amino-1,5-naphthalenedisulfonate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO6S2.2Na/c11-6-4-8-7 (10 (5-6)19 (15,16)17)2-1-3-9 (8)18 (12,13)14;;/h1-5H,11H2, (H,12,13,14) (H,15,16,17);;/q;2*+1/p-2 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Rearrangement and Sulphonation Studies

Sodium 3-aminonaphthalene-1,5-disulphonate has been explored in various chemical rearrangement and sulphonation processes. For instance, studies have investigated the rearrangement of sodium 1-naphthylsulphamate, revealing insights into the inter- and intra-molecular paths of such rearrangements (Spillane, Scott, & Goggin, 1971). Additionally, the sulphonation of methylnaphthalenes with sulfur trioxide has been examined, providing valuable information on the isomer distributions and the influence of steric factors in sulphonation processes (Lambrechts & Cerfontain, 1982).

Electrochemical and Photoelectrochemical Treatments

The compound has been a subject in the study of wastewater treatment, particularly in electrochemical and photoelectrochemical methods. Research has shown that electrochemical oxidation can effectively treat wastewater containing 1-aminonaphthalene-3,6-disulphonic acid, a component related to this compound (Socha, Chrześcijańska, & Kuśmierek, 2005). These studies are crucial in developing sustainable wastewater treatment technologies.

Mechanistic Studies in Chemical Reactions

Research has also delved into the mechanistic aspects of chemical reactions involving this compound derivatives. For example, studies on the hydrolysis of certain derivatives have provided insights into the rate coefficients and proposed mechanisms involving intermolecular and intramolecular attacks (Hibbert & Sellens, 1988). Understanding these mechanisms is fundamental to advancing chemical synthesis and processing.

Analytical and Industrial Applications

In the field of analytical chemistry, this compound derivatives have been used in lyoluminescence studies, particularly in the detection and analysis of trace elements (Kulmala et al., 1997). Furthermore, its derivatives have been applied in the synthesis of various compounds, showcasing its versatility in organic chemistry (Ghorbani‐Vaghei, Sarmast, & Mahmoodi, 2017).

Environmental and Toxicological Studies

Environmental and toxicological investigations have also utilized this compound and its related compounds. Studies have focused on the long-term toxicity of various fluorescent whitening agents, which are crucial for assessing the environmental impact and safety of these chemicals (Lyman et al., 1975).

Mechanism of Action

Disodium 3-Amino-1,5-naphthalenedisulfonate is used in methods for treating neurodegenerative disorders using heteroaromatic Thiol compounds .

Safety and Hazards

The safety information for Sodium 3-aminonaphthalene-1,5-disulphonate includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305+351+338, P302+352 . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

disodium;3-aminonaphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.2Na/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUODNWWWUQRIR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966446
Record name Disodium 3-aminonaphthalene-1,5-disulfonate
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Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14170-43-5, 52085-24-2, 4681-22-5
Record name Disodium 3-amino-1,5-naphthalenedisulfonate
Source ChemIDplus
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Record name 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?)
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Record name Disodium 3-aminonaphthalene-1,5-disulfonate
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Record name Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate
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Record name 3-aminonaphthalene-1,5-disulphonic acid, sodium salt
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Record name Sodium 3-aminonaphthalene-1,5-disulphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 3-AMINO-1,5-NAPHTHALENEDISULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-aminonaphthalene-1,5-disulphonate
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Reactant of Route 6
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